molecular formula C10H8BrN3 B1587239 4-(3-Bromophenyl)pyrimidin-2-amine CAS No. 392307-25-4

4-(3-Bromophenyl)pyrimidin-2-amine

Cat. No. B1587239
CAS RN: 392307-25-4
M. Wt: 250.09 g/mol
InChI Key: LJDRXCOKWBGOOY-UHFFFAOYSA-N
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Description

“4-(3-Bromophenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C₁₀H₈N₃Br . It is a heterocyclic compound that contains a pyrimidine ring, which is a ring structure consisting of two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “4-(3-Bromophenyl)pyrimidin-2-amine” is characterized by orthorhombic crystal structure with parameters a = 7.214 (3) Å, b = 12.735 (6) Å, c = 21.305 (9) Å, V = 1957.3 (15) ų, Z = 8, R gt (F) = 0.0353, wR ref (F²) = 0.0808, T = 293 K .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromophenyl)pyrimidin-2-amine” include its molecular weight of 250.1 and its orthorhombic crystal structure . More specific properties such as melting point, boiling point, and solubility are not detailed in the search results.

Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of 4-(3-Bromophenyl)pyrimidin-2-amine has been determined, revealing an orthorhombic system with specific geometric parameters . This compound forms colorless needle-like crystals, which are essential for understanding the molecular conformation and intermolecular interactions within the crystal lattice. Such structural information is crucial for the design of new materials and pharmaceuticals.

Medicinal Chemistry

Pyrimidine derivatives, including 4-(3-Bromophenyl)pyrimidin-2-amine , are known for their diverse range of bioactivities . They are often explored for potential therapeutic applications, such as antiviral, antibacterial, and anticancer agents. The bromophenyl group can be particularly useful for creating compounds that target specific proteins or enzymes within the body.

Neuroprotective Agents

Compounds structurally related to 4-(3-Bromophenyl)pyrimidin-2-amine have shown potential as neuroprotective agents . They may inhibit cholinesterase enzymes, which are linked to neurological disorders like Parkinson’s disease and other age-related conditions. This suggests that derivatives of this compound could be synthesized for research into treatments for these disorders.

Material Chemistry

The pyrimidine core of 4-(3-Bromophenyl)pyrimidin-2-amine is valuable in material chemistry, particularly in the development of light-harvesting devices . These devices are used in solar cells and other renewable energy technologies. The compound’s structure could be incorporated into molecular wires, which are integral components of electronic devices.

Synthesis of Heterocyclic Compounds

This compound is a key precursor in the synthesis of new heterocyclic compounds . Heterocycles are a foundation of many pharmaceuticals and are also used in dyes, agrochemicals, and photovoltaic materials. The bromine atom in 4-(3-Bromophenyl)pyrimidin-2-amine makes it a versatile intermediate for various chemical reactions.

Molecular Modelling and Drug Design

Due to its well-defined crystal structure, 4-(3-Bromophenyl)pyrimidin-2-amine can be used in molecular modelling . It helps in the prediction of molecular behavior and interaction with biological targets, which is a critical step in the drug design process. Researchers can use this data to simulate how the compound might interact with other molecules, aiding in the development of new drugs.

Safety and Hazards

The safety data sheet for “4-(3-Bromophenyl)pyrimidin-2-amine” indicates that it has a GHS07 signal word of “Warning” with hazard statements H315-H319-H335 . This suggests that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-bromophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDRXCOKWBGOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404839
Record name 4-(3-bromophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)pyrimidin-2-amine

CAS RN

392307-25-4
Record name 4-(3-bromophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 1-(3-bromo-phenyl)-3-dimethylamino-propanone (3.00 g, 11.8 mmol) and guanidinium chloride (1.12 g, 11.8 mmol), sodium ethoxide (5 mL, 21% wt solution in ethanol), absolute EtOH (24 mL) and heat to reflux overnight. Cool to room temperature and pour into 1% hydrochloric acid (200 mL). Extract with ethyl acetate, dry over sodium sulfate and condense to afford 4-(3-bromo-phenyl)-pyrimidin-2-ylamine (930 mg, 3.72 mmol) as a white solid. MS (m/z): 250.2 (M).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the crystal structure of 4-(3-Bromophenyl)pyrimidin-2-amine?

A: Determining the crystal structure of a compound like 4-(3-Bromophenyl)pyrimidin-2-amine provides valuable information about its three-dimensional arrangement at the molecular level []. This knowledge is crucial for understanding various aspects of the compound, including its potential interactions with other molecules, stability, and potential applications.

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